2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both sulfonyl and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3,4-dimethoxyaniline with chlorosulfonic acid to form 3,4-dimethoxyphenylsulfonyl chloride.
Amidation reaction: The sulfonyl chloride intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid
- 3,4-dimethoxyphenethylamine
- N-(3,4-dimethoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea
Uniqueness
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both sulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5S/c1-26-14-7-6-13(9-15(14)27-2)28(24,25)21-10-16(23)22-12-5-3-4-11(8-12)17(18,19)20/h3-9,21H,10H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBWQXYDIBDRJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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